molecular formula C11H9FN4O2S B2812916 N-(3-fluorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 872628-46-1

N-(3-fluorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No. B2812916
M. Wt: 280.28
InChI Key: ROCVBFOFCOKILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide, also known as FDTA, is a chemical compound that has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of fluorine-substituted 1,2,4-triazines showing promising in vitro antibacterial activity against various bacteria, including Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus. These compounds, being analogs of lamotrigine, showcase interesting antibacterial properties, highlighting their potential as antimicrobial agents (Alharbi & Alshammari, 2019). Additionally, novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives have been synthesized and demonstrated anti-inflammatory activity, further indicating the diverse biological activities of these compounds (Sunder & Maleraju, 2013).

Anti-HIV and Anticancer Activity

Fluorine substituted 1,2,4-triazinones have been synthesized and evaluated for their potential as anti-HIV-1 and CDK2 inhibitors. Select compounds showed very good anti-HIV activity in MT-4 cells and significant CDK2 inhibition activity, indicating their potential use in anticancer therapy (Makki, Abdel-Rahman, & Khan, 2014). This illustrates the significant therapeutic potential of fluorine-substituted triazines in treating infectious diseases and cancer.

Molluscicidal Activity

The synthesis of new fluorine/phosphorus substituted compounds has led to the discovery of effective molluscicidal agents against Biomophlaria Alexandrina snails responsible for Bilharziasis diseases. These findings open avenues for the development of novel treatments for parasitic infections, highlighting the versatility of these compounds in addressing various public health challenges (Al-Romaizan, Makki, & Abdel-Rahman, 2014).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O2S/c12-7-2-1-3-8(4-7)14-10(18)6-19-11-15-9(17)5-13-16-11/h1-5H,6H2,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCVBFOFCOKILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

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